2-(Phenylthio)pyridine-5-boronic acid
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Overview
Description
2-(Phenylthio)pyridine-5-boronic acid is an organoboron compound with the molecular formula C11H10BNO2S It is a boronic acid derivative that features a pyridine ring substituted with a phenylthio group at the 2-position and a boronic acid group at the 5-position
Mechanism of Action
Target of Action
The primary target of the compound (6-(Phenylthio)pyridin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(6-(Phenylthio)pyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound (6-(Phenylthio)pyridin-3-yl)boronic acid affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared
Result of Action
The molecular and cellular effects of (6-(Phenylthio)pyridin-3-yl)boronic acid’s action are primarily seen in the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, including therapeutic enzymatic and kinase inhibitors and receptor antagonists .
Action Environment
The action, efficacy, and stability of (6-(Phenylthio)pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound is involved in, is known to be exceptionally mild and functional group tolerant . This suggests that the compound may be effective in a wide range of environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylthio)pyridine-5-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For example, a halogenated pyridine can undergo lithium-halogen exchange using an organolithium reagent, followed by treatment with a boron source such as trimethyl borate or boronic acid derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylthio)pyridine-5-boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Oxidation and Reduction: The phenylthio group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Substitution Reactions: The boronic acid group can participate in substitution reactions, such as forming boronate esters with diols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves palladium catalysts (e.g., Pd(PPh3)4), bases like potassium phosphate, and solvents such as 1,4-dioxane and water.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation of the phenylthio group.
Substitution: Diols or alcohols can react with the boronic acid group to form boronate esters.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: From oxidation of the phenylthio group.
Boronate Esters: From substitution reactions with diols.
Scientific Research Applications
2-(Phenylthio)pyridine-5-boronic acid has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial chemical processes.
Comparison with Similar Compounds
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 2-(Hydroxymethyl)pyridine-5-boronic acid
- Pyridine-2-boronic acid
Comparison: 2-(Phenylthio)pyridine-5-boronic acid is unique due to the presence of the phenylthio group, which imparts distinct reactivity compared to other pyridine boronic acids. For example, the phenylthio group can undergo oxidation to form sulfoxides and sulfones, providing additional functionalization options. In contrast, compounds like 2-Fluoropyridine-5-boronic acid pinacol ester and 2-(Hydroxymethyl)pyridine-5-boronic acid have different substituents that influence their reactivity and applications .
Properties
IUPAC Name |
(6-phenylsulfanylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2S/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTKVNHGSMDTAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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